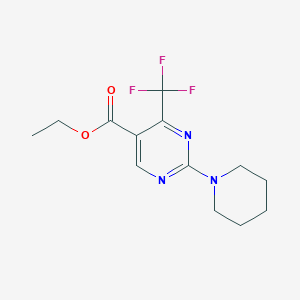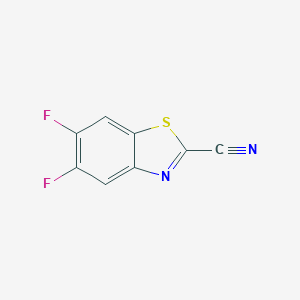
6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE
Vue d'ensemble
Description
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes two chlorine atoms and two methoxy groups attached to the quinoxaline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with appropriate reagents. One common method includes the use of 2,3-dichloroquinoxaline as a substrate for nucleophilic aromatic substitution reactions. The reaction with 6-aminothiouracil in ethanol and triethylamine (TEA) results in the formation of 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles and cost-effective methods is emphasized to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, triethylamine, and phosphorous oxychloride. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures and subsequent purification steps to isolate the desired product .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have enhanced biological and pharmacological properties .
Applications De Recherche Scientifique
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline, known for its antimicrobial activity.
Quinoxaline: The parent compound, which has diverse pharmacological properties and is used in various therapeutic applications.
Quinazoline: A similar nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Uniqueness
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, chloro, and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Numéro CAS |
178619-89-1 |
|---|---|
Formule moléculaire |
C10H9Cl2N3O2 |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |
Clé InChI |
QCXRMHQLFIXXOV-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
SMILES canonique |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
Synonymes |
6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)






![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)


![(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione](/img/structure/B67783.png)


